4-Bromo-2-ethylphenyl isocyanate chemical properties
4-Bromo-2-ethylphenyl isocyanate chemical properties
An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate: Properties, Reactivity, and Applications
Introduction
4-Bromo-2-ethylphenyl isocyanate is a halogenated aromatic isocyanate, a class of highly reactive organic compounds characterized by the functional group –N=C=O. Since the discovery of isocyanates by Wurtz in 1848, these molecules have become indispensable in both industrial and research settings.[1] Their utility stems from the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with a wide range of nucleophiles. This reactivity makes them crucial building blocks, or synthons, in the assembly of more complex molecules.[2][3]
This guide provides a detailed overview of 4-Bromo-2-ethylphenyl isocyanate for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, synthesis, core reactivity, and applications, with a focus on its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] The specific substitution pattern—a bromine atom at the 4-position and an ethyl group at the 2-position—offers unique steric and electronic properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis. The key properties of 4-Bromo-2-ethylphenyl isocyanate are summarized below.
| Property | Data |
| CAS Number | 480439-24-5 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol [4] |
| Appearance | Solid, typically white or off-white[2] |
| Melting Point | 47 - 51 °C[5] |
| Boiling Point | 158 °C at 14 mmHg[6] |
| Purity | Typically >95% |
Synthesis and Reactivity
General Synthesis Pathway
Aryl isocyanates are most commonly synthesized from their corresponding primary amines. The classical laboratory and industrial method involves the reaction of an aniline derivative with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene. For 4-Bromo-2-ethylphenyl isocyanate, the precursor is 4-bromo-2-ethylaniline.
Caption: General synthetic route from aniline to isocyanate.
Core Reactivity with Nucleophiles
The synthetic utility of 4-Bromo-2-ethylphenyl isocyanate is dictated by the high reactivity of the isocyanate moiety. The carbon atom of the N=C=O group is highly electrophilic and readily attacked by nucleophiles. This promiscuous reactivity can be problematic but is also key to its role as a versatile synthetic intermediate.[1] The primary reactions involve:
-
Reaction with Alcohols: Forms N-aryl carbamates (urethanes). This is a cornerstone reaction for producing polyurethanes in polymer science and for installing the carbamate functional group in drug candidates.
-
Reaction with Amines: Forms N,N'-disubstituted ureas. This reaction is rapid and is frequently employed in the synthesis of biologically active molecules.
-
Reaction with Water: The initial reaction with water forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the parent amine, 4-bromo-2-ethylaniline. This reaction highlights the need for anhydrous (moisture-free) conditions during storage and handling.
Caption: Core reactions of 4-Bromo-2-ethylphenyl isocyanate.
Applications in Drug Development and Research
Isocyanates are foundational reagents in the synthesis of agrochemicals and pharmaceuticals.[1][3] Their ability to form stable urea and carbamate linkages makes them invaluable for connecting different molecular fragments.
-
Scaffold Decoration: 4-Bromo-2-ethylphenyl isocyanate serves as a versatile building block for creating libraries of compounds for high-throughput screening. The phenylurea moiety, formed by reacting the isocyanate with an amine, is a common structural motif in kinase inhibitors used in oncology.
-
Modulation of Physicochemical Properties: The substituents on the phenyl ring play a critical role in the pharmacological profile of the final compound.
-
The bromo group increases lipophilicity, which can enhance membrane permeability and bioavailability. It also provides a handle for further synthetic transformations, such as cross-coupling reactions.
-
The ethyl group provides steric bulk, which can influence the binding selectivity of a drug candidate for its target protein.
-
-
Intermediate for Heterocyclic Synthesis: The reactivity of the isocyanate group can be harnessed in cascade reactions to rapidly assemble complex heterocyclic structures, which are prevalent in medicinal chemistry.[1][7]
Experimental Protocol: Synthesis of an N-Aryl Carbamate
This section provides a standardized, self-validating protocol for the reaction of 4-Bromo-2-ethylphenyl isocyanate with a generic primary alcohol.
Objective: To synthesize an N-(4-bromo-2-ethylphenyl)carbamate derivative.
Materials:
-
4-Bromo-2-ethylphenyl isocyanate (1.0 eq)
-
Primary alcohol (e.g., benzyl alcohol, 1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dry Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Methodology:
-
System Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar) to ensure anhydrous conditions.
-
Reagent Dissolution: Dissolve 4-Bromo-2-ethylphenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Nucleophile Addition: Slowly add the primary alcohol (1.05 eq) to the stirred solution at room temperature. An optional tertiary amine base (e.g., triethylamine) can be used to catalyze the reaction.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the isocyanate starting material typically indicates completion. Reactions are often complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel, wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude carbamate product by flash column chromatography on silica gel or by recrystallization to yield the final, pure product.
Caption: Step-by-step workflow for carbamate synthesis.
Safety and Handling
Isocyanates are potent sensitizers and irritants. Strict adherence to safety protocols is mandatory.
-
Hazard Identification:
-
Precautionary Measures & PPE:
-
Engineering Controls: Always handle 4-Bromo-2-ethylphenyl isocyanate in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10][11] Prevent contact with skin and eyes.[10]
-
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The material is moisture-sensitive; store under an inert atmosphere.
References
-
LookChem. (n.d.). Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]
- Kristián, P., Gonda, J., & Bernáth, G. (1987).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Understanding the Versatility of Phenyl Isocyanate in Modern Industrial Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) substituted phenyl isocyanates, dry toluene, reflux, 2-4 h, 58-82%. Retrieved from [Link]
- De Nanteuil, F., De Césare, V., & Waser, J. (2017). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Society Reviews, 46(12), 3535-3548.
-
Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications of N-isocyanate intermediates. Retrieved from [Link]
-
Georganics Ltd. (2011, January 24). 4-BROMO-2-METHYLPHENYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2,6-diethylphenyl isothiocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl isocyanide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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